4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
“4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of various substrates . A similar compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-ethan-1-one, was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups . The thiophene and triazole rings, along with the phenyl group and carboxamide functionality, would all contribute to the overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and triazole rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Oxazoles : A study reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting a methodology involving intramolecular copper-catalyzed cyclization. This process is relevant for the synthesis of compounds with potential pharmacological properties (Kumar et al., 2012).
- Synthesis of Triazole Derivatives : Research on the synthesis of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives showcased their potential anticonvulsant and antimicrobial activities, demonstrating the versatility of triazole-based compounds in drug development (Küçükgüzel et al., 2004).
Biological Applications
- Anticancer Activity : A study highlighted the cytotoxic effects of 1,2,4-triazol-3-ylthioacetohydrazide derivatives against melanoma, breast cancer, and pancreatic cancer cell lines, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).
- Antimicrobial and Antituberculosis Activity : Another study synthesized a series of triazole derivatives and evaluated their biological properties, including antimicrobial and antituberculosis activities, showcasing the potential of triazole compounds in treating infectious diseases (Küçükgüzel et al., 2004).
Material Science and Other Applications
Fluorescent Probes for Bioimaging : The development of a triazole-based ratiometric fluorescent probe for Zn2+ and its application in bioimaging highlights the utility of triazole derivatives in materials science, particularly for selective detection and imaging of metal ions in biological systems (Iniya et al., 2014).
Corrosion Inhibition : Research into the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl solution demonstrated the potential of triazole derivatives in industrial applications, particularly in protecting metals from corrosion (Yadav et al., 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its structure and the biological system in which it is used. For example, compounds containing a thiophene ring have been found to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-phenyl-N-(thiophen-2-ylmethyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(15-9-11-7-4-8-20-11)13-12(16-18-17-13)10-5-2-1-3-6-10/h1-8,12-13,16-18H,9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFXYHVVIPAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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